HUP30 - 312747-21-0

HUP30

Catalog Number: EVT-255238
CAS Number: 312747-21-0
Molecular Formula: C14H15N3O3S
Molecular Weight: 305.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel vasorelaxing agent, stimulating soluble guanylyl cyclase, activating K+ channels, and blocking extracellular Ca2+ influx; High Quality Biochemicals for Research Uses
Synthesis Analysis

Synthetic Routes and Reaction Conditions

The synthesis of HUP30 involves a reaction between 6-nitrobenzothiazole and cyclohexanecarboxylic acid. This reaction typically requires the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), along with a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent, commonly dichloromethane, at room temperature. Following the reaction, purification is achieved through column chromatography to obtain HUP30 in high purity .

Industrial Production Methods

For industrial synthesis, the methods mirror those used in laboratory settings but are scaled for larger production. This involves the use of automated systems to precisely control reaction conditions and may include purification processes such as crystallization to ensure high purity and yield .

Molecular Structure Analysis

HUP30 has a molecular formula of C_{13}H_{14}N_{2}O_{3}S and a molecular weight of approximately 278.33 g/mol. The compound features a benzothiazole ring which is substituted with a nitro group, along with a cyclohexanecarboxamide moiety. The structural characteristics contribute to its biological activity, particularly its ability to interact with soluble guanylyl cyclase and potassium channels .

Structural Data

  • Molecular Formula: C_{13}H_{14}N_{2}O_{3}S
  • Molecular Weight: 278.33 g/mol
  • CAS Number: 312747-21-0
  • Appearance: White to beige powder
  • Solubility: Soluble in dimethyl sulfoxide .
Chemical Reactions Analysis

Types of Reactions

HUP30 can undergo several types of chemical reactions:

  • Oxidation: Can be oxidized to form various derivatives.
  • Reduction: The nitro group can be reduced to an amino group under specific conditions.
  • Substitution: Capable of nucleophilic substitution reactions at the benzothiazole ring.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, hydrogen peroxide.
  • Reduction Agents: Hydrogen gas with palladium catalyst or sodium borohydride.
  • Substitution Nucleophiles: Amines or thiols, often in the presence of bases like sodium hydroxide .

Major Products

The reactions involving HUP30 yield various oxidized or reduced derivatives and substituted benzothiazole compounds.

Mechanism of Action

Target of Action

HUP30 primarily targets soluble guanylyl cyclase and potassium channels while also blocking extracellular calcium influx.

Mode of Action

Upon administration, HUP30 stimulates soluble guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate levels. This increase activates potassium channels, promoting vasodilation by relaxing smooth muscle cells. The inhibition of calcium influx further contributes to this effect .

Biochemical Pathways

The activation of potassium channels and inhibition of calcium influx affect several biochemical pathways, including:

  • The cyclic guanosine monophosphate pathway involved in smooth muscle relaxation.
  • Calcium signaling pathways critical for muscle contraction .
Physical and Chemical Properties Analysis

HUP30 exhibits several notable physical and chemical properties:

  • Appearance: White to beige powder.
  • Purity: Typically ≥98% as determined by high-performance liquid chromatography.
  • Solubility: Soluble in dimethyl sulfoxide.

These properties are crucial for its application in research and potential therapeutic uses .

Applications

HUP30 has diverse scientific applications across various fields:

  • Chemistry: Used as a model compound for studying vasodilating agents and their mechanisms.
  • Biology: Investigates the roles of potassium and calcium channels in cellular processes.
  • Medicine: Explored for therapeutic applications in treating cardiovascular diseases due to its vasodilatory effects.
  • Industry: Utilized in developing new pharmaceuticals and serves as a reference compound in quality control processes .
Introduction to HUP30 in Contemporary Pharmacological Research

Historical Context and Discovery of HUP30 in Vasoactive Agent Development

The discovery of HUP30 (CAS 312747-21-0) emerged from systematic structure-activity relationship (SAR) studies targeting benzothiazole derivatives with vasoactive properties. Early research in the 2010s identified the benzothiazole nucleus as a privileged scaffold for modulating vascular tone, with particular focus on 2-aryl/amido substitutions that influence calcium flux and nitric oxide pathways [3] [5]. HUP30 was first synthesized and characterized in 2013 as part of a series of 40 novel benzothiazoles evaluated for vasorelaxant activity on isolated rat aortic rings. It demonstrated superior potency (IC₅₀ = 3.9 μM against phenylephrine-induced contractions) compared to structural analogues like HUP5, positioning it as a lead compound for cardiovascular research [3] [7].

The compound’s development coincided with growing interest in multi-target vasodilators that simultaneously modulate:

  • Soluble guanylyl cyclase (sGC): HUP30 elevates cGMP levels by 2.7-fold in de-endothelialized aortas at 100 μM, comparable to classical nitrovasodilators but without endothelial dependence [3] [4].
  • Ion channels: Concentration-dependent blockade of L-type Ca²⁺ currents (IBa(L)) in rat tail artery myocytes (IC₅₀ = 7.5 μM) and activation of K⁺ conductance [4] [7].
  • Calcium mobilization: Antagonism of both extracellular Ca²⁺ influx and intracellular store release induced by phenylephrine, independent of the sGC inhibitor ODQ [5] [7].

Table 1: Key Pharmacodynamic Properties of HUP30

Target PathwayExperimental ModelPotency (IC₅₀/EC₅₀)Mechanistic Insight
VasorelaxationRat aortic rings3.9 μMEndothelium-independent
L-type Ca²⁺ channelRat tail artery myocytes7.5 μMConcentration-dependent blockade
sGC activationDe-endothelialized aortaEC₅₀ ~15 μM2.7x cGMP elevation at 100 μM
K⁺ channel activationNot specifiedNot quantifiedTetraethylammonium-sensitive

This multi-mechanistic profile addressed limitations of single-target agents (e.g., calcium channel blockers causing reflex tachycardia) and positioned HUP30 as a novel chemical tool for probing vascular biology [3] [5]. Contemporary research leverages its unique properties to investigate crosstalk between cyclic nucleotide signaling and calcium homeostasis in hypertensive models.

Structural Classification and Functional Analogues in the Nitrobenzothiazole Family

HUP30 (C₁₄H₁₅N₃O₃S; MW 305.35 g/mol) belongs to the 2-amido-nitrobenzothiazole subclass, characterized by a benzothiazole core substituted at C2 with a cyclohexanecarboxamide group and at C6 with a nitro (-NO₂) moiety. Its IUPAC name, N-(6-nitrobenzo[d]thiazol-2-yl)cyclohexanecarboxamide, reflects this arrangement [1] [5]. Key structural determinants include:

  • Nitro group positioning: Meta-nitro substitution on the benzothiazole ring (C6) is essential for electron withdrawal, influencing the thiazole ring’s electron density and hydrogen-bonding capacity.
  • Amide linkage: The secondary amide (-NH-C=O) bridges the heterocycle and cyclohexane, adopting a trans configuration that stabilizes intramolecular hydrogen bonds.
  • Lipophilic cap: The cyclohexyl group provides optimal hydrophobic bulk (clogP = 4.90) for membrane penetration and additional binding site interactions [4] [5].

Table 2: Physicochemical Profile of HUP30

PropertyValueExperimental Conditions
Molecular formulaC₁₄H₁₅N₃O₃SConfirmed by elemental analysis [1]
Molecular weight305.35 g/molMass spectrometry [5]
AppearanceWhite to light yellow solidVisual inspection [7]
Solubility20 mg/mL in DMSOClear solution at 20°C [1]
logP4.90Calculated [5]
Hydrogen bond donors1 (amide NH)InChI analysis [4]
Hydrogen bond acceptors5 (S, O=C, NO₂, N)InChI analysis [1]

Functionally, HUP30 shares the nitrobenzothiazole pharmacophore with several analogues exhibiting varied biological activities:

  • 6-Nitrobenzo[d]thiazol-2-amine (CAS 6285-57-0): Base structure without the cyclohexanecarboxamide group; exhibits weaker vasoactivity (IC₅₀ >100 μM) but serves as a synthetic precursor [2].
  • Riluzole analogues: 2-Amino-6-(trifluoromethoxy)benzothiazole derivatives with neuroprotective effects, differing from HUP30 in C2 amino rather than amido substitution [3].
  • Acetylcholinesterase inhibitors: Hydrazone derivatives of 2-amino-6-nitrobenzothiazole (e.g., compound 35, IC₅₀ = 3.5 nM) optimized for blood-brain barrier penetration and anti-neurodegenerative activity [6].

Table 3: Structural Analogues of HUP30 in the Nitrobenzothiazole Class

CompoundR² SubstituentKey Biological ActivityDistinctive Feature
HUP30CyclohexanecarboxamideVasodilation (IC₅₀ = 3.9 μM)Multi-target: sGC, K⁺, Ca²⁺
6-Nitrobenzo[d]thiazol-2-amine-NH₂Intermediate synthesisMinimal intrinsic vasoactivity
Riluzole-NH₂ + -OCF₃NeuroprotectionCa²⁺ channel antagonism in neurons
Compound 35*Hydrazone derivativeAChE inhibition (IC₅₀ = 3.5 nM)Antioxidant properties
From [6]: N′-(5-chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide

The pharmacophore model unifying these compounds consists of three elements:

  • Electron-deficient benzothiazole core: Facilitates π-π stacking with aromatic residues in target proteins.
  • H-bond acceptor/donor at C2: Critical for target engagement (amide in HUP30 vs. amine in cholinesterase inhibitors).
  • Electron-withdrawing group at C6: Nitro (-NO₂) optimizes electronic effects for both vascular and neural targets [6] [10].

HUP30’s structural distinction lies in its balanced amphiphilicity – the hydrophobic cyclohexane counterbalances the polar nitrobenzothiazole system, enabling membrane permeability (LogP 4.90) while maintaining aqueous solubility sufficient for in vitro assays (DMSO solubility 327 mM) [4] [5]. This balance underpins its utility as a prototype for next-generation vasodilators targeting complex hypertension pathologies involving endothelial dysfunction and ion channel dysregulation.

Properties

CAS Number

312747-21-0

Product Name

HUP30

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

InChI

InChI=1S/C14H15N3O3S/c18-13(9-4-2-1-3-5-9)16-14-15-11-7-6-10(17(19)20)8-12(11)21-14/h6-9H,1-5H2,(H,15,16,18)

InChI Key

VMAKFFKOZSLHDW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Synonyms

N-(6-Nitro-2-benzothiazolyl)-cyclohexanecarboxamide

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.